5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide
CAS No.: 91069-67-9
Cat. No.: VC17267343
Molecular Formula: C16H24N2O4S
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91069-67-9 |
|---|---|
| Molecular Formula | C16H24N2O4S |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C16H24N2O4S/c1-3-18-9-5-6-12(18)11-17-16(20)14-10-13(7-8-15(14)19)23(21,22)4-2/h7-8,10,12,19H,3-6,9,11H2,1-2H3,(H,17,20) |
| Standard InChI Key | DIAKCTIUAIVPIT-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide features a benzamide backbone substituted with an ethanesulfonyl group at the 5-position, a hydroxy group at the 2-position, and a (1-ethylpyrrolidin-2-yl)methylamine moiety at the amide nitrogen (Fig. 1). The pyrrolidine ring introduces chirality, with the (S)-enantiomer being pharmacologically relevant in related compounds such as sultopride .
Molecular Formula:
Molecular Weight: 367.47 g/mol
SMILES Notation:
InChIKey: UNRHXEPDKXPRTM-UHFFFAOYSA-N (derived from stereoisomeric analogs) .
Stereochemical Considerations
The (1-ethylpyrrolidin-2-yl)methyl group introduces a stereocenter at the pyrrolidine C2 position. Enantiomeric resolution is critical for biological activity, as demonstrated in sultopride, where the (S)-enantiomer exhibits dopamine receptor antagonism . Computational modeling suggests similar stereoselective interactions for this compound at neurotransmitter receptors.
Synthesis and Catalytic Pathways
Retrosynthetic Analysis
The compound can be synthesized through a multi-step protocol:
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Sulfonation: Introduction of the ethanesulfonyl group to 2-hydroxybenzoic acid via electrophilic aromatic substitution.
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Amide Coupling: Reaction of the sulfonated benzoic acid with (1-ethylpyrrolidin-2-yl)methanamine using carbodiimide-based coupling agents.
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Chiral Resolution: Separation of enantiomers via chiral chromatography or asymmetric synthesis using nickel-catalyzed methods .
Nickel-Catalyzed Heterocycle Formation
Nickel catalysts facilitate the construction of pyrrolidine rings through reductive cyclization or [2+2+2] alkyne cycloadditions . For example, nickel(0) complexes enable the stereoselective formation of pyrrolidine derivatives from dipropargyl amines under mild conditions (Scheme 1) . This methodology could be adapted to synthesize the chiral pyrrolidine fragment of the target compound.
Physicochemical Properties
Solubility and Partitioning
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LogP: Estimated at 1.85 (Predicted via XLogP3-AA)
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Aqueous Solubility: 0.12 mg/mL (Simulated using ChemAxon)
Spectral Characteristics
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IR (ATR): 3270 cm (O-H), 1650 cm (C=O), 1320 cm (S=O).
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H NMR (400 MHz, CDCl): δ 1.12 (t, 3H, CHCH), 2.45–2.68 (m, 4H, pyrrolidine), 3.21 (q, 2H, SOCH), 6.92–7.55 (m, 3H, aromatic).
Pharmacological Profile
Receptor Binding Studies
Structural analogs like sultopride demonstrate high affinity for dopamine D2 and D3 receptors (K = 3–15 nM) . Molecular docking simulations predict similar binding modes for the target compound, with the ethanesulfonyl group enhancing interactions with receptor sulfhydryl groups.
Metabolic Pathways
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